4-[(3R)-pyrrolidin-3-yloxy]pyridine
Description
4-[(3R)-Pyrrolidin-3-yloxy]pyridine is a pyridine derivative featuring a pyrrolidine ring attached via an ether linkage at the 4-position of the pyridine core. The stereochemistry at the 3-position of the pyrrolidine moiety is specified as the R-configuration, which may influence its biological interactions and physicochemical properties. Its structure combines the aromatic pyridine ring's electron-deficient nature with the flexible, basic pyrrolidine ring, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOMELDNUZKQDJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297917 | |
| Record name | 4-[(3R)-3-Pyrrolidinyloxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927691-32-5 | |
| Record name | 4-[(3R)-3-Pyrrolidinyloxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927691-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3R)-3-Pyrrolidinyloxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-pyrrolidin-3-yloxy]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of 4-chloropyridine and (3R)-pyrrolidin-3-ol as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-pyrrolidin-3-yloxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine, in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine-substituted pyridines. Substitution reactions can result in various alkylated or acylated pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-[(3R)-pyrrolidin-3-yloxy]pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with biological targets, making it valuable in drug design. For instance, derivatives of this compound have been studied for their potential as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . The compound's ability to modulate enzyme activity is critical for developing therapeutics targeting neurological disorders.
Organic Synthesis
Intermediate in Chemical Reactions
In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. It can be synthesized through various methods, including the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions, often involving bases like potassium carbonate and solvents such as dimethylformamide (DMF). This versatility makes it an essential component in synthetic organic chemistry.
Biological Studies
Investigating Biological Pathways
The compound is utilized in biological studies to explore various mechanisms within living organisms. Its structural similarity to biologically active molecules enables researchers to investigate its effects on different biological pathways. For example, studies have shown that pyrrolo[3,4-c]pyridine derivatives exhibit activities against diseases affecting the nervous and immune systems . This highlights the compound's potential role in developing treatments for conditions like cancer and autoimmune diseases.
Industrial Applications
Material Development
In industrial contexts, this compound is employed in developing new materials and chemical processes. Its unique properties facilitate innovations in material science, particularly in creating compounds with specific functional characteristics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(3R)-pyrrolidin-3-yloxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-[(3R)-pyrrolidin-3-yloxy]pyridine, we compare it with structurally related pyridine-pyrrolidine derivatives, focusing on substituents, stereochemistry, and functional groups. Key differences in synthetic routes, physicochemical properties, and biological activity are highlighted below.
Structural Analogues and Their Properties
Key Comparative Analysis
- Stereochemical Influence: The R-configuration in this compound may confer distinct binding affinities compared to racemic or S-configured analogues.
- Functional Groups: Ether vs. Halogen Substituents: Chloro or iodo groups (e.g., in and ) enhance electrophilicity, enabling cross-coupling reactions, whereas the absence of halogens in the target compound may limit such reactivity.
- Synthetic Complexity: The target compound likely requires stereocontrolled synthesis, possibly via Mitsunobu reactions or chiral resolution, whereas phenyl-substituted derivatives () employ multi-step Ullmann or Suzuki couplings. tert-Butyl-protected analogues () involve additional deprotection steps, complicating synthesis compared to the unprotected target compound.
- Physicochemical Properties: Solubility: Amino-substituted derivatives () exhibit higher aqueous solubility due to protonatable groups, while the ether-linked target compound may display moderate solubility influenced by pyrrolidine's basicity.
Biological Activity
4-[(3R)-pyrrolidin-3-yloxy]pyridine, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrrolidinyl ether functional group, which is believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a pyridine ring substituted with a pyrrolidinyl ether. The stereochemistry at the pyrrolidine moiety plays a crucial role in determining the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter synthesis, potentially influencing neurological functions.
- Receptor Modulation : It interacts with specific receptors, modulating pathways associated with pain perception and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various pathogens.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of MRSA at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Activity : In vitro assays demonstrated that this compound exhibited moderate cytotoxicity against ovarian cancer cell lines (IC50 = 15 µM), while showing limited toxicity towards non-cancerous cells. This selectivity suggests a favorable therapeutic index for potential cancer treatments.
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, this compound significantly reduced cell death by up to 40%, highlighting its potential as a neuroprotective agent.
Q & A
Q. What are the key synthetic routes for preparing 4-[(3R)-pyrrolidin-3-yloxy]pyridine, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by introduction of the (3R)-pyrrolidin-3-yloxy group. A common approach includes:
Chlorination or iodination of pyridine derivatives using reagents like POCl₃ or I₂ under controlled temperatures (e.g., 60–80°C) to activate the pyridine ring for substitution .
Coupling reactions to attach the pyrrolidine moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution may be employed, depending on the leaving group (e.g., Cl, I) .
Chiral resolution if enantiomeric purity is required, using techniques like chiral HPLC or enzymatic resolution .
Reaction Monitoring:
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediate formation .
- Mass spectrometry (MS) and NMR spectroscopy (e.g., ¹H, ¹³C) confirm molecular weight and structural integrity .
Q. How is the stereochemical configuration of the (3R)-pyrrolidin-3-yloxy group verified?
Methodological Answer:
- X-ray crystallography is the gold standard for absolute stereochemical determination, resolving the spatial arrangement of the pyrrolidine ring and pyridine linkage .
- Circular dichroism (CD) spectroscopy or optical rotation measurements can corroborate enantiomeric purity if chiral intermediates are used .
- Density functional theory (DFT) calculations may simulate vibrational spectra (e.g., IR) to compare experimental vs. theoretical data .
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Conduct reactions in a fume hood due to potential toxicity of pyrrolidine derivatives .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Target validation: Use CRISPR/Cas9 gene editing to confirm the compound’s interaction with suspected biological targets (e.g., GPCRs or kinases) .
- Metabolite profiling: Employ LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Computational docking: Compare binding affinities across different protein conformations using software like AutoDock Vina to assess selectivity .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Methodological Answer:
- Solvent optimization: Replace polar aprotic solvents (e.g., DMSO) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalyst screening: Test palladium/ligand combinations (e.g., XPhos/Pd(OAc)₂) to enhance coupling efficiency .
- Flow chemistry: Implement continuous flow reactors to minimize side reactions and improve heat distribution .
Q. How can the compound’s interactions with biological membranes be characterized?
Methodological Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics to lipid bilayers or membrane proteins .
- Fluorescence anisotropy: Use labeled analogs to study partitioning into lipid vesicles .
- Molecular dynamics (MD) simulations: Model membrane penetration and stability using CHARMM or GROMACS .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
Q. How do structural modifications to the pyrrolidine ring affect the compound’s pharmacokinetic profile?
Methodological Answer:
- Proteolytic stability assays: Incubate derivatives in human liver microsomes to assess metabolic resistance .
- LogP measurements: Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with bioavailability .
- In vivo PK studies: Administer radiolabeled analogs to track absorption/distribution in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
